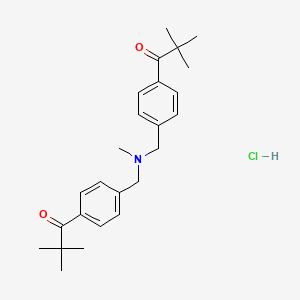![molecular formula C19H19ClN4 B11996339 4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is a complex organic compound that combines a piperazine ring with a chlorophenyl group and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chlorophenyl group. This can be achieved by reacting piperazine with 4-chlorobenzyl chloride under basic conditions.
Coupling with Indole: The chlorophenyl-piperazine derivative is then coupled with an indole derivative, such as indole-3-carboxaldehyde, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with histamine receptors, serotonin receptors, or other neurotransmitter systems.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, allergy, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the indole group.
(4-Chlorophenyl)phenylmethylpiperazine: Similar structure but with a phenylmethyl group instead of the indole moiety.
Uniqueness
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is unique due to the combination of the indole and piperazine rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C19H19ClN4 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C19H19ClN4/c20-16-5-7-17(8-6-16)23-9-11-24(12-10-23)22-14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13-14,21H,9-12H2/b22-14+ |
InChI Key |
KIVUFUUFLVRUPO-HYARGMPZSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996257.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996276.png)
![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B11996281.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)





